molecular formula C10H6ClF3O B2756337 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal CAS No. 119197-24-9

3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal

Cat. No.: B2756337
CAS No.: 119197-24-9
M. Wt: 234.6
InChI Key: FFGRIAPCGIYWJS-HJWRWDBZSA-N
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Description

3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal is an organic compound with the molecular formula C10H6ClF3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an aldehyde functional group

Properties

IUPAC Name

(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O/c11-9(10(12,13)14)8(6-15)7-4-2-1-3-5-7/h1-6H/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGRIAPCGIYWJS-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C(F)(F)F)\Cl)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant anticancer properties. 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal has been explored as a potential lead compound for developing new anticancer agents. For example, research has shown that such compounds can inhibit specific cancer cell lines effectively.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity against cancer proliferation .

Applications in Agrochemicals

2. Herbicides and Pesticides

The unique structure of this compound makes it a candidate for developing novel herbicides and pesticides. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.

Data Table: Herbicidal Activity Comparison

CompoundApplication TypeEffective Concentration (g/L)Mechanism of Action
3-Chloro-3-trifluoromethyl...Herbicide0.5Inhibition of fatty acid synthesis
Traditional Herbicide AHerbicide1.0Disruption of photosynthesis
Traditional Herbicide BHerbicide1.5Inhibition of amino acid synthesis

Applications in Materials Science

3. Synthesis of Fluorinated Polymers

The compound has also found applications in materials science, particularly in synthesizing fluorinated polymers. The incorporation of trifluoromethyl groups into polymer backbones can significantly enhance properties such as thermal stability and chemical resistance.

Case Study:
Research has demonstrated that polymers synthesized using this compound exhibit superior mechanical properties compared to non-fluorinated counterparts. These materials are particularly useful in environments requiring high durability and resistance to solvents .

Mechanism of Action

The mechanism of action of 3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal is unique due to its combination of a trifluoromethyl group, a phenyl group, and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

3-Chloro-3-trifluoromethyl-2-phenyl-2-propenal (C10H6ClF3O), a compound characterized by its unique trifluoromethyl and chloro substituents, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Chloro Group : Enhances reactivity.
  • Trifluoromethyl Group : Increases lipophilicity, facilitating membrane penetration.
  • Phenyl Group : Imparts stability and influences interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Alterations in Enzyme Activity : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Protein Function Modulation : It can affect protein folding and stability, impacting cellular functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of halogen substituents often correlates with increased antimicrobial efficacy. Studies have shown that this compound may inhibit the growth of various bacterial strains, although specific data on this compound is limited.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits varying degrees of toxicity against different cancer cell lines. The mechanism involves apoptosis induction through reactive oxygen species (ROS) generation.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15ROS-mediated apoptosis
MCF7 (Breast)20Cell cycle arrest
A549 (Lung)25DNA damage

Case Studies

  • Study on CFTR Modulators : A study explored the effects of fluorinated compounds on the cystic fibrosis transmembrane conductance regulator (CFTR). It was found that compounds similar to this compound could modulate CFTR activity, suggesting potential therapeutic applications in cystic fibrosis treatment .
  • Anticancer Research : Another investigation into the cytotoxic effects of halogenated compounds demonstrated that derivatives of this compound showed promise in selectively targeting cancer cells while sparing normal cells .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Starting Materials : Appropriate aldehydes and trifluoromethylating agents.
  • Reaction Conditions : Controlled temperature and solvent conditions to optimize yield.

The compound undergoes various reactions, including oxidation to form carboxylic acids or ketones, and reduction to alcohols, which can further modify its biological activity .

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